Lauroguadine
Overview
Description
Lauroguadine is a compound with the molecular formula C20H36N6O. It has a molecular weight of 376.55 . It is also known as a bactericide and topical antiseptic .
Molecular Structure Analysis
Lauroguadine has a molecular structure represented by the formula C20H36N6O. It has a percent composition of C 63.79%, H 9.64%, N 22.32%, O 4.25% . More detailed structural analysis can be found on databases like ChemSpider .Physical And Chemical Properties Analysis
Lauroguadine has a density of 1.1±0.1 g/cm3, a boiling point of 596.4±60.0 °C at 760 mmHg, and a flash point of 314.5±32.9 °C. It has 7 H bond acceptors, 8 H bond donors, and 14 freely rotating bonds .Scientific Research Applications
Drug Delivery Enhancement : Lauroguadine has been shown to modify the penetration of drugs across buccal mucosa, enhancing the delivery of certain drugs like diazepam, as demonstrated in studies using Mass Spectrometry Imaging (MSI) on porcine buccal mucosa. This indicates its potential in improving the effectiveness of buccal drug delivery systems (Handler, Marxen, Jacobsen, & Janfelt, 2019).
Antimicrobial Activity : Studies have also investigated the antimicrobial properties of lauroguadine. One such study explored its effectiveness against Propionibacterium acnes, a bacterium involved in acne development. The study found that lauroguadine, especially when incorporated into liposomal formulations, exhibited enhanced antimicrobial activity, suggesting its potential use in acne treatment (Yang, Pornpattananangkul, Nakatsuji, Chan, Carson, Huang, & Zhang, 2009).
Skin Penetration : Research has also focused on lauroguadine's effects on skin penetration. An electron spin resonance study indicated that lauroguadine (Azone®) significantly alters the lipid bilayers of human stratum corneum, enhancing the penetration of active ingredients through the skin (Quan & Maibach, 1994).
Clinical Applications : A paper discussed the clinical role and research of lauromacrogol, a variant of lauroguadine, in the treatment of various conditions like gastrointestinal bleeding, varicose veins, and cystic diseases. It highlighted the need for more research on its application range, influential factors, and potential complications (Jian-f, 2013).
properties
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-dodecoxyphenyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O/c1-2-3-4-5-6-7-8-9-10-11-14-27-18-13-12-16(25-19(21)22)15-17(18)26-20(23)24/h12-13,15H,2-11,14H2,1H3,(H4,21,22,25)(H4,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMMGQKKOKYDMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)N=C(N)N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159196 | |
Record name | Lauroguadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lauroguadine | |
CAS RN |
135-43-3 | |
Record name | Lauroguadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauroguadine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauroguadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAUROGUADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J587DZQ8YB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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